
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H12O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields. This compound features a fused ring system with a methyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methyl-1-indanone followed by reduction and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-methyl-1-indanone followed by selective oxidation. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: 4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid
Reduction: 4-Methyl-2,3-dihydro-1H-indene-5-methanol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
類似化合物との比較
- 4-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 4-Methyl-2,3-dihydro-1H-indene-6-carbaldehyde
- 5-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Comparison: While these compounds share a similar indene core structure, the position of the methyl and aldehyde groups can significantly affect their chemical reactivity and biological activity. 4-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-10(7-12)6-5-9-3-2-4-11(8)9/h5-7H,2-4H2,1H3 |
InChIキー |
HTGFRRIQCUMPEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


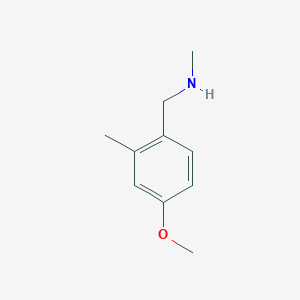
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
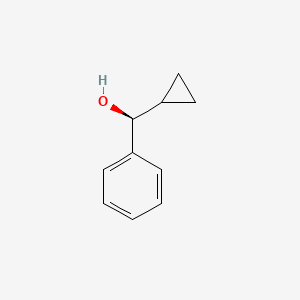
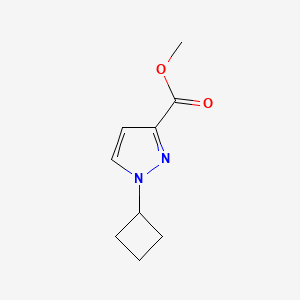
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)

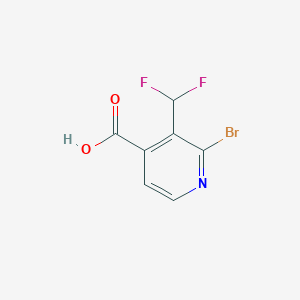

![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
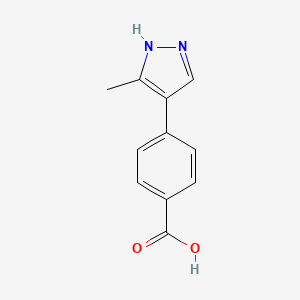
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
